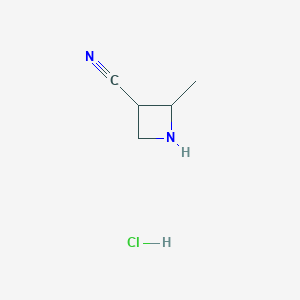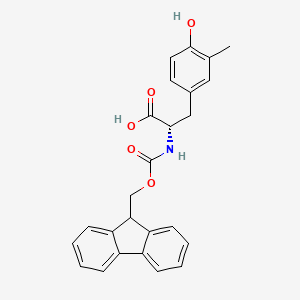![molecular formula C8H8N2O B6300633 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol CAS No. 2231675-71-9](/img/structure/B6300633.png)
1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol” is a heterocyclic compound . It is a part of a class of compounds known as 1H-pyrrolo[2,3-b]pyridines . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The chemical modification of these compounds, such as the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, can lead to a large increase in their biological activity .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using various techniques. The empirical formula of “this compound” is C8H8N2O, and its molecular weight is 148.16 .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are complex and can vary depending on the specific derivative and reaction conditions. For example, amino groups can be introduced onto the 6-position of 7-azaindole to form multidentate agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, it is a solid compound .Aplicaciones Científicas De Investigación
1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol has been studied for its potential applications in the fields of medicine, biology, and chemistry. In medicine, this compound has been studied for its potential use as an anti-inflammatory agent, an antifungal agent, and an antitumor agent. In biology, this compound has been studied for its potential use in the development of new enzymes and proteins. In chemistry, this compound has been studied for its potential use in the synthesis of new molecules.
Mecanismo De Acción
The exact mechanism of action of 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol is not yet fully understood. However, it is believed that this compound acts as a chelating agent, binding to metals such as iron, copper, and zinc in order to form complexes. These complexes can then interact with other molecules in the body, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of effects on biochemical and physiological processes. In vitro studies have found that this compound can inhibit the growth of bacteria and fungi, as well as the proliferation of cancer cells. In vivo studies have found that this compound can reduce inflammation, reduce pain, and improve the function of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. However, this compound also has several limitations. It is not very soluble in organic solvents, and it can be toxic to some organisms.
Direcciones Futuras
The potential future directions for 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol are numerous. Researchers are currently exploring its potential use in the development of new drugs and therapies, as well as its potential applications in the fields of biotechnology and nanotechnology. Additionally, researchers are exploring its potential use as a catalyst for various chemical reactions, and its potential use in the development of new materials. Finally, researchers are exploring its potential use in the development of new enzymes and proteins, as well as its potential use in the synthesis of new molecules.
Métodos De Síntesis
1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol can be synthesized using several different methods. The most common method involves the condensation of pyrrolidine and formaldehyde in an acidic medium. This reaction produces this compound and formic acid as byproducts. Other methods for producing this compound include the reaction of pyrrolidine with ethyl acetoacetate in the presence of a base, and the reaction of pyrrolidine and 2-chloro-1,3-diphenylpropane in the presence of a base.
Análisis Bioquímico
Biochemical Properties
FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells . Specific cellular effects of 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol are yet to be explored.
Molecular Mechanism
Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Propiedades
IUPAC Name |
1-methylpyrrolo[3,2-b]pyridin-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-3-2-7-8(10)4-6(11)5-9-7/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSNBYSFUPALMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B6300583.png)
![tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B6300586.png)
![t-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B6300589.png)
![exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B6300594.png)



![t-Butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)

